molecular formula C14H17NO6 B14136131 (S)-2-(benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid CAS No. 1241683-90-8

(S)-2-(benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid

Cat. No.: B14136131
CAS No.: 1241683-90-8
M. Wt: 295.29 g/mol
InChI Key: QMSQSZSULCZBGT-NSHDSACASA-N
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Description

(S)-2-(benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid is a chiral compound that features a benzo[d][1,3]dioxole moiety and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural complexity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a series of reactions starting from catechol and formaldehyde.

    Introduction of the chiral center: The chiral center can be introduced using asymmetric synthesis techniques, such as chiral auxiliaries or catalysts.

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the Boc-protected amino acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Substituted amino acids and derivatives.

Scientific Research Applications

(S)-2-(benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-(benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety can participate in π-π interactions, while the Boc-protected amino group can be involved in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure but with a propanoic acid instead of acetic acid.

    (S)-2-(benzo[d][1,3]dioxol-5-yl)-2-aminoacetic acid: Lacks the Boc protection on the amino group.

Uniqueness

(S)-2-(benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid is unique due to the combination of the benzo[d][1,3]dioxole moiety and the Boc-protected amino group, which provides specific reactivity and potential biological activity that may not be present in similar compounds.

Properties

CAS No.

1241683-90-8

Molecular Formula

C14H17NO6

Molecular Weight

295.29 g/mol

IUPAC Name

(2S)-2-(1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C14H17NO6/c1-14(2,3)21-13(18)15-11(12(16)17)8-4-5-9-10(6-8)20-7-19-9/h4-6,11H,7H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1

InChI Key

QMSQSZSULCZBGT-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC2=C(C=C1)OCO2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC2=C(C=C1)OCO2)C(=O)O

Origin of Product

United States

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